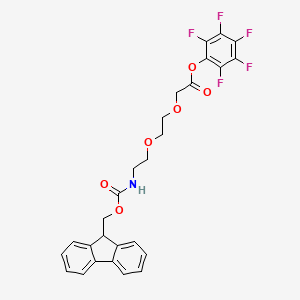
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide, also known as DMQEE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQEE is a synthetic compound that belongs to the class of quinoline derivatives and has been shown to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the progression of neurodegenerative diseases and melanoma, respectively. This compound has also been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to inhibit the growth of various cancer cell lines, indicating its potential use as an anticancer agent. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory using commercially available starting materials. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Furthermore, this compound is a complex compound, and its synthesis requires expertise in synthetic organic chemistry.
Orientations Futures
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide has several potential future directions for scientific research. It can be further investigated for its potential use in the treatment of various diseases such as cancer, neurodegenerative diseases, and bacterial and fungal infections. This compound can also be modified to improve its biological activities and reduce its toxicity. Furthermore, the mechanism of action of this compound can be further elucidated to understand its biological activities better.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has shown promising biological activities such as antitumor, antioxidant, and neuroprotective activities. This compound can be easily synthesized in the laboratory using commercially available starting materials. However, its biological activities and mechanisms of action are not fully understood, and further research is needed to understand its potential therapeutic applications fully.
Méthodes De Synthèse
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-5,8-dimethylquinoline with ethyl acetoacetate to form the intermediate compound, which is then reacted with 2-phenylbutyryl chloride to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide has shown potential therapeutic applications in various fields of scientific research. It has been reported to exhibit antitumor, antioxidant, and neuroprotective activities. This compound has also been shown to possess antibacterial and antifungal properties. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-19(17-8-6-5-7-9-17)23(27)24-13-12-18-14-20-15(2)10-11-16(3)21(20)25-22(18)26/h5-11,14,19H,4,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIATZPVYHVKBRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

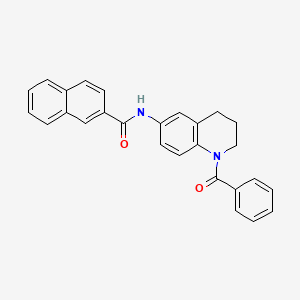
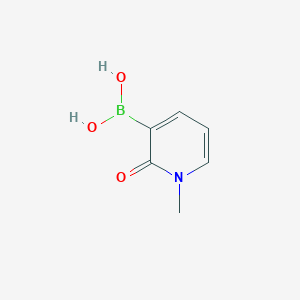


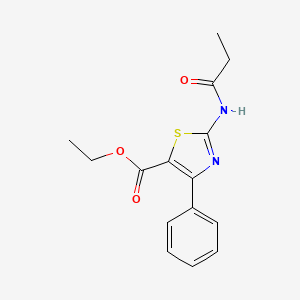
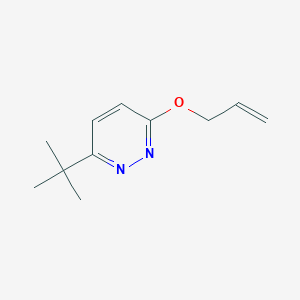
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
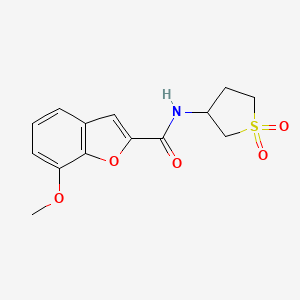

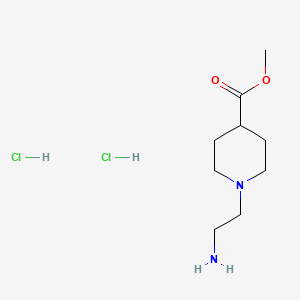
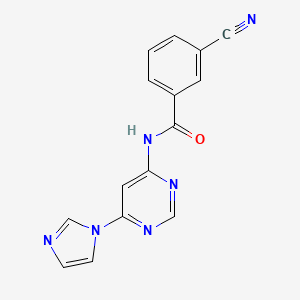

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)
